![molecular formula C14H22N2O4S B12627551 N-Hydroxy-3-[methyl(4-phenylbutyl)sulfamoyl]propanamide CAS No. 919996-89-7](/img/structure/B12627551.png)
N-Hydroxy-3-[methyl(4-phenylbutyl)sulfamoyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-3-[methyl(4-phenylbutyl)sulfamoyl]propanamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a sulfonamide group, a phenylbutyl side chain, and a hydroxypropionamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3-[methyl(4-phenylbutyl)sulfamoyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-phenylbutylamine with methyl chloroformate to form an intermediate carbamate. This intermediate is then reacted with hydroxylamine to introduce the hydroxy group, followed by sulfonylation with a suitable sulfonyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-3-[methyl(4-phenylbutyl)sulfamoyl]propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The phenylbutyl side chain can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenylbutyl derivatives.
Scientific Research Applications
N-Hydroxy-3-[methyl(4-phenylbutyl)sulfamoyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Hydroxy-3-[methyl(4-phenylbutyl)sulfamoyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the sulfonamide group can interact with amino acid residues, leading to inhibition or modulation of enzyme activity. The phenylbutyl side chain may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxy-3-[methyl(4-phenylbutyl)sulfamoyl]propanamide: shares similarities with other sulfonamide derivatives, such as:
Uniqueness
- The unique combination of a hydroxypropionamide moiety and a phenylbutyl side chain distinguishes this compound from other sulfonamide derivatives. This structural uniqueness contributes to its specific chemical reactivity and potential applications in various fields.
Properties
CAS No. |
919996-89-7 |
|---|---|
Molecular Formula |
C14H22N2O4S |
Molecular Weight |
314.40 g/mol |
IUPAC Name |
N-hydroxy-3-[methyl(4-phenylbutyl)sulfamoyl]propanamide |
InChI |
InChI=1S/C14H22N2O4S/c1-16(21(19,20)12-10-14(17)15-18)11-6-5-9-13-7-3-2-4-8-13/h2-4,7-8,18H,5-6,9-12H2,1H3,(H,15,17) |
InChI Key |
ISYIWPOCGALTOG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCC1=CC=CC=C1)S(=O)(=O)CCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![D-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine](/img/structure/B12627469.png)
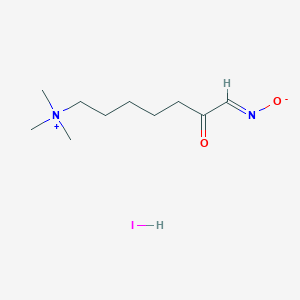
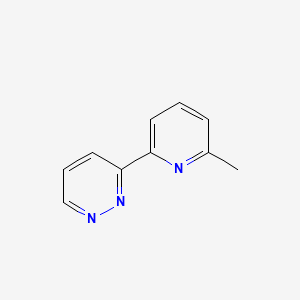
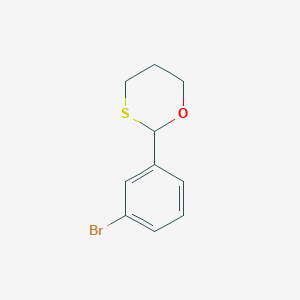
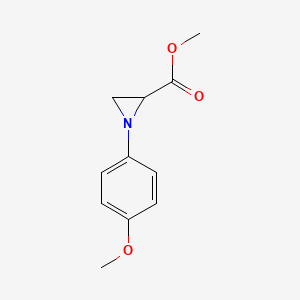
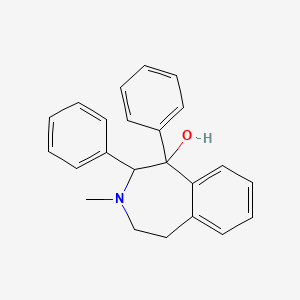
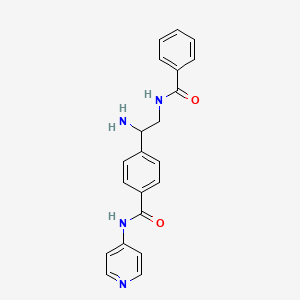
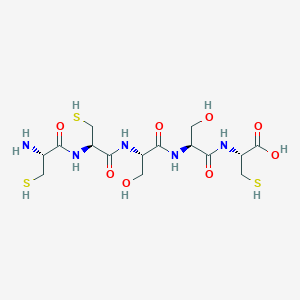
![3-Isoxazolecarboxylic acid, 5-[(1E)-2-(4-quinolinyl)ethenyl]-, ethyl ester](/img/structure/B12627525.png)
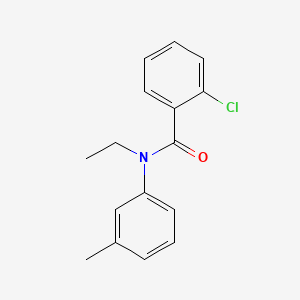
![N-[3-(morpholin-4-yl)propyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12627543.png)
![Tert-butyl N-[2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethyl]carbamate](/img/structure/B12627546.png)
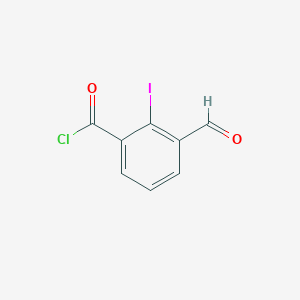
![6-(3-Chloropropoxy)-5-methoxypyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B12627570.png)
